molecular formula C7H14ClN B13516703 Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride

Katalognummer: B13516703
Molekulargewicht: 147.64 g/mol
InChI-Schlüssel: JOLCAUCZZROHCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring with a methylene group and a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride typically involves the reaction of a cyclobutyl derivative with a methylamine source. One common method is the alkylation of cyclobutylmethyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: The major product is a carboxylic acid derivative.

    Reduction: The major product is a cyclobutylmethylamine.

    Substitution: The major products depend on the nucleophile used, but common products include substituted amines and alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylmethylamine: Similar structure but lacks the methylene group.

    Methylcyclobutylamine: Similar structure but with a different substitution pattern.

    Cyclobutylamine: Lacks the methyl and methylene groups.

Uniqueness

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H14ClN

Molekulargewicht

147.64 g/mol

IUPAC-Name

N-methyl-1-(3-methylidenecyclobutyl)methanamine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-6-3-7(4-6)5-8-2;/h7-8H,1,3-5H2,2H3;1H

InChI-Schlüssel

JOLCAUCZZROHCB-UHFFFAOYSA-N

Kanonische SMILES

CNCC1CC(=C)C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.